

Application Notes and Protocols for N-Butyl-p-toluenesulfonamide

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Compound of Interest

Compound Name: *N-Butyl-p-toluenesulfonamide*

Cat. No.: *B159962*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of **N-Butyl-p-toluenesulfonamide**, a versatile chemical intermediate primarily utilized in organic synthesis. The following sections detail its physicochemical properties, safety and handling procedures, and specific experimental protocols for its application, particularly in the synthesis of N-alkylated compounds.

Physicochemical Properties

N-Butyl-p-toluenesulfonamide is a white to light yellow solid at room temperature.^{[1][2]} A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **N-Butyl-p-toluenesulfonamide**

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₇ NO ₂ S	[3]
Molecular Weight	227.33 g/mol	[3]
CAS Number	1907-65-9	[3]
Appearance	White to light yellow solid/powder/crystal	[1][2]
Melting Point	40-44 °C	[2]
Boiling Point	234 °C at 20 mmHg	[2]
Purity	>98.0% (via HPLC)	[2]
Solubility	Soluble in Methanol	[2]

Safety and Handling

Proper safety precautions are essential when handling **N-Butyl-p-toluenesulfonamide**. It is recommended to handle this compound in a well-ventilated area, preferably in a chemical fume hood, to prevent the dispersion of dust.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn to avoid contact with skin and eyes.[1][4]

In case of exposure:

- Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[1]
- Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water. If skin irritation develops, consult a physician.[1]
- Eye Contact: Rinse eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical advice if irritation persists.[1]
- Ingestion: Rinse the mouth with water and seek medical attention.[1]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[1][4][5]

Experimental Applications and Protocols

N-Butyl-p-toluenesulfonamide is a valuable precursor in organic synthesis, particularly for the preparation of N-alkylated derivatives. The sulfonamide moiety can act as a protecting group for amines, and the butyl group can be further functionalized or incorporated into larger molecular scaffolds.[6]

Synthesis of N-Butyl-p-toluenesulfonamide

While the primary focus of these notes is the use of **N-Butyl-p-toluenesulfonamide**, understanding its synthesis provides context for its reactivity. A representative protocol for its preparation is outlined below, with reported yields varying based on the specific catalysts and conditions used.

Protocol 1: Synthesis of **N-Butyl-p-toluenesulfonamide** from p-Toluenesulfonic Acid and n-Butylamine

This protocol describes a method for the direct reaction of anhydrous p-toluenesulfonic acid with n-butylamine in the presence of a catalyst and a dehydrating agent.

Materials:

- Anhydrous p-toluenesulfonic acid
- n-Butylamine
- Dichloromethane (solvent)
- Catalyst (e.g., dicyclohexylcarbodiimide - DCC)
- Molecular sieves (5A)
- Acid, base, and salt solutions for washing (e.g., dilute HCl, NaHCO₃, brine)
- Anhydrous sodium sulfate

- 50% Ethanol aqueous solution

Procedure:

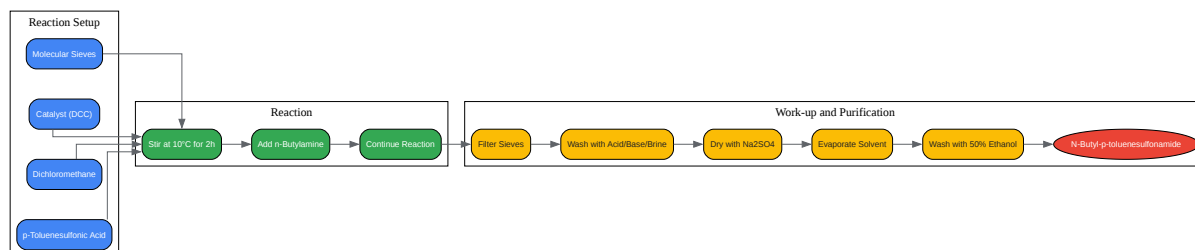
- Dissolve anhydrous p-toluenesulfonic acid (e.g., 20 mmol) and the catalyst (e.g., 6.2 g DCC) in dichloromethane in a reaction flask.
- Add 5A molecular sieves (e.g., 5 g) to the solution to absorb the water generated during the reaction.
- Stir the mixture uniformly at a controlled temperature (e.g., 10°C) for 2 hours.
- Add n-butylamine (e.g., 30 mmol) to the reaction mixture.
- Continue the reaction at the controlled temperature, monitoring its progress via thin-layer chromatography (TLC).
- Upon completion, remove the molecular sieves by suction filtration.
- Wash the filtrate sequentially with an acid solution, a base solution, and a salt solution to remove unreacted starting materials and byproducts.
- Separate the organic phase and dry it over anhydrous sodium sulfate.
- Filter to remove the desiccant and recover the solvent by distillation under reduced pressure to obtain the crude product.
- Wash the crude product with a 50% ethanol aqueous solution and dry to yield **N-Butyl-p-toluenesulfonamide**.

Quantitative Data: A study utilizing a similar protocol reported the following yield for the synthesis of **N-Butyl-p-toluenesulfonamide**.

Table 2: Reported Yield for the Synthesis of **N-Butyl-p-toluenesulfonamide**

Catalyst	Purity of Product	Yield	Reference
Dicyclohexylcarbodiimide (DCC)	96.3%	34.9%	[7]

Experimental Workflow for Synthesis of **N-Butyl-p-toluenesulfonamide**



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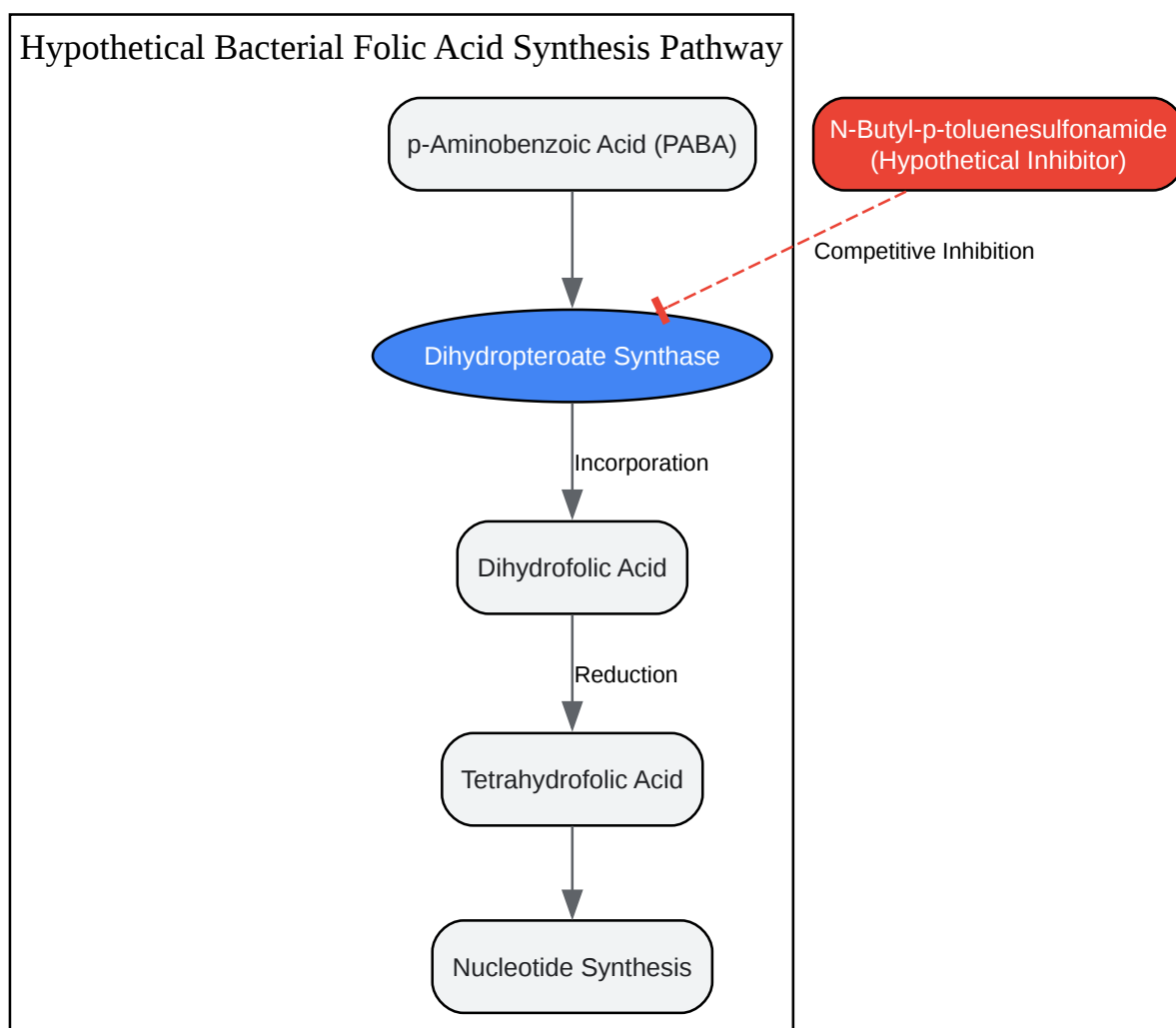
Caption: Workflow for the synthesis of **N-Butyl-p-toluenesulfonamide**.

Potential Signaling Pathway Interactions (Hypothetical)

While **N-Butyl-p-toluenesulfonamide** is primarily a synthetic intermediate, its structural similarity to other sulfonamides suggests potential, though unconfirmed, interactions with biological pathways. Sulfonamide derivatives have been investigated for a wide range of biological activities, including as antibacterial, antifungal, and anticancer agents.[8] The

sulfonamide group can mimic p-aminobenzoic acid (PABA), an essential component for folic acid synthesis in bacteria, thereby inhibiting the dihydropteroate synthase enzyme.

Hypothetical Signaling Pathway Interaction



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Caption: Hypothetical inhibition of bacterial folic acid synthesis.

Disclaimer: The biological activity and pathway interactions of **N-Butyl-p-toluenesulfonamide** have not been extensively studied. The information provided is based on the known mechanisms of the broader class of sulfonamides and should be considered hypothetical. Further research is required to validate these potential biological effects.

Conclusion

N-Butyl-p-toluenesulfonamide is a key building block in organic synthesis with well-defined physicochemical properties. Adherence to appropriate safety protocols is crucial during its handling and use. The provided experimental protocol for its synthesis offers a basis for its preparation in a laboratory setting, and its potential applications in the synthesis of more complex molecules are vast. Researchers and drug development professionals can utilize this information as a starting point for incorporating **N-Butyl-p-toluenesulfonamide** into their synthetic strategies.

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